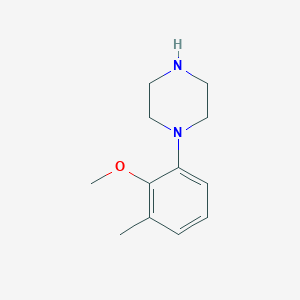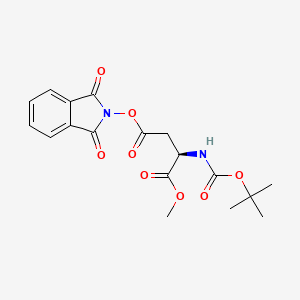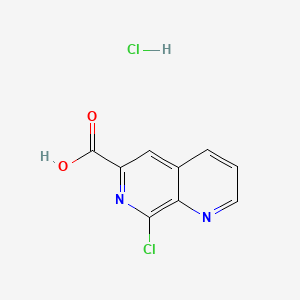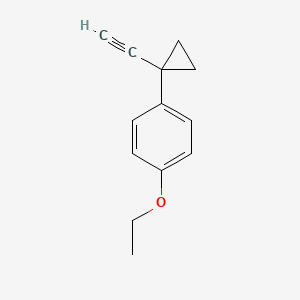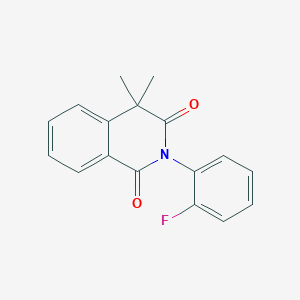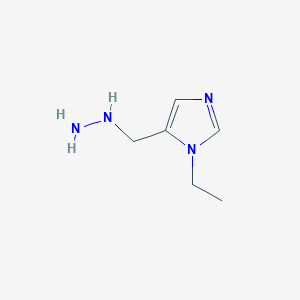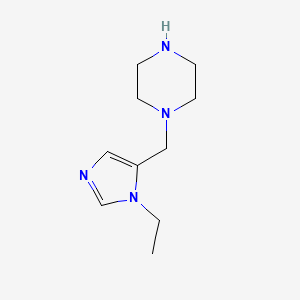
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 1-ethyl-1H-imidazol-5-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both imidazole and piperazine moieties in its structure contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base or acid catalyst, and may involve multiple steps to achieve the desired product.
Industrial Production Methods: For large-scale industrial production, the preparation of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the imidazole and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole and piperazine rings .
Aplicaciones Científicas De Investigación
1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s pharmacokinetic properties, such as solubility and bioavailability . Together, these structural features contribute to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Imatinib: A piperazine-containing drug used in cancer therapy.
Sildenafil: Another piperazine-containing drug used to treat erectile dysfunction.
Uniqueness: 1-((1-Ethyl-1h-imidazol-5-yl)methyl)piperazine is unique due to the combination of the imidazole and piperazine rings in its structure. This dual functionality allows it to exhibit a broad range of chemical and biological activities, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
1-[(3-ethylimidazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-14-9-12-7-10(14)8-13-5-3-11-4-6-13/h7,9,11H,2-6,8H2,1H3 |
Clave InChI |
VRLMURVMISFDLJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


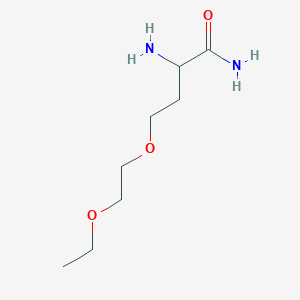
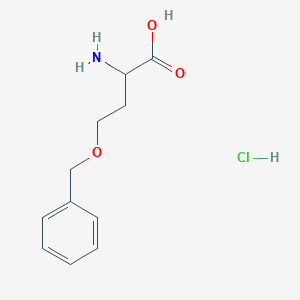
![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
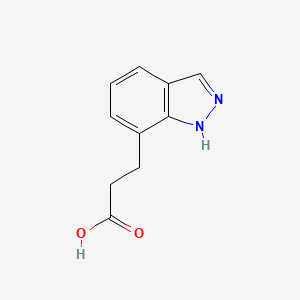

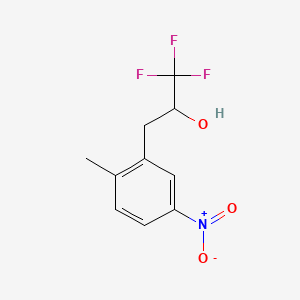
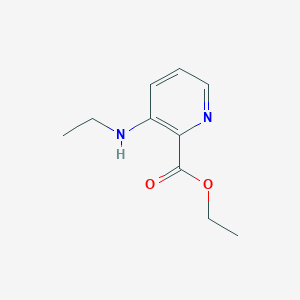
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
